molecular formula C22H32N4O4S2 B2977310 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034317-55-8

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2977310
CAS No.: 2034317-55-8
M. Wt: 480.64
InChI Key: KQYGQOPNWZAELJ-UHFFFAOYSA-N
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Description

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A methanesulfonyl (mesyl) group attached to a tetrahydroquinoline scaffold.
  • An ethanediamide linker bridging the tetrahydroquinoline moiety to a piperidine-thiolan hybrid substituent.

These motifs are associated with diverse bioactivities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S2/c1-32(29,30)26-9-2-3-17-4-5-18(13-20(17)26)24-22(28)21(27)23-14-16-6-10-25(11-7-16)19-8-12-31-15-19/h4-5,13,16,19H,2-3,6-12,14-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGQOPNWZAELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The key steps include:

    Preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the sulfonylation of tetrahydroquinoline using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of 1-(thiolan-3-yl)piperidine: This involves the reaction of piperidine with thiolane under suitable conditions.

    Coupling Reactions: The final step involves the coupling of the prepared moieties using a suitable linker, such as ethanediamide, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The piperidine and thiolane moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidine or thiolane derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The tetrahydroquinoline and piperidine moieties may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Analysis

Table 1: Key Structural and Functional Comparisons
Compound Core Structure Functional Groups Key Properties/Applications References
Compound A Tetrahydroquinoline + ethanediamide + piperidine-thiolan Methanesulfonyl, ethanediamide, thiolan Hypothesized enzyme inhibition N/A
Compound B () Piperidine-phenol triflate Trifluoromethanesulfonyl (triflyl), dimethylpiperidine Intermediate for bioactive molecules
Compound C () Triarylmethane-pyrimidine Trifluoromethyl, pyrimidine-amine Anticandidate for kinase inhibition
Compound D () Sulfonated ethanediaminium mesylate Bis-sulfo, tetramethyl ethanediaminium Dual-functional catalyst for synthesis
Key Observations:

Sulfonyl Groups: Compound A uses a methanesulfonyl group, which is less electron-withdrawing and more metabolically stable than the triflyl group in Compound B . This may reduce off-target reactivity in biological systems. Compound D employs sulfonate groups for catalytic activity, highlighting the versatility of sulfonated motifs in non-biological applications .

In contrast, Compound D’s charged ethanediaminium linker facilitates ionic interactions in catalytic processes .

Heterocyclic Moieties: The tetrahydroquinoline in Compound A may improve blood-brain barrier penetration compared to the triarylmethane core in Compound C . The piperidine-thiolan hybrid in Compound A introduces steric bulk and sulfur-based hydrogen bonding, distinct from the dimethylpiperidine in Compound B .

Insights:
  • Synthetic Complexity : Compound A’s synthesis would likely involve sequential sulfonylation (methanesulfonyl chloride) and amidation steps, contrasting with Compound B’s use of triflic anhydride for sulfonate ester formation .
  • Solubility : The mesyl group in Compound A may enhance aqueous solubility compared to Compound B’s triflyl group but reduce it relative to Compound D’s ionic sulfonate .

Research Findings and Implications

This contrasts with Compound C’s triarylmethane-pyrimidine system, which targets allosteric binding pockets .

Catalytic vs. Bioactive Roles :

  • While Compound D’s sulfonated linker facilitates catalysis via Brønsted acid activation , Compound A’s ethanediamide linker is optimized for hydrogen bonding in biological targets.

Metabolic Stability :

  • The thiolan moiety in Compound A may confer resistance to oxidative metabolism compared to Compound B’s dimethylpiperidine, which is prone to CYP450-mediated degradation .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core with a methanesulfonyl group and a piperidine moiety. The chemical formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.

PropertyValue
Chemical FormulaC₁₈H₂₃N₃O₄S
Molecular Weight373.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or cellular signaling processes. For example:

  • Enzyme Inhibition : Potential inhibition of kinases or proteases that are crucial for cancer cell proliferation.
  • Receptor Interaction : Possible modulation of neurotransmitter receptors which could influence neurological pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Exhibits significant effects against certain bacterial strains.
  • Anticancer Properties : In vitro studies have shown its potential to inhibit the growth of cancer cells.
  • Neuroprotective Effects : Potential for protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed promising anticancer activity through apoptosis induction in human cancer cell lines .
  • Study 2 : Research conducted on its antimicrobial properties revealed effective inhibition against Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Future Directions in Research

Further investigations are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:

  • Molecular Docking Studies : To elucidate binding affinities and interactions with target proteins.
  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

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